2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” belong to a class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, which is a carbonyl group (C=O) linked to an alkyl or aryl group through an oxygen atom, and to an amino group (NH2) or substituted amino group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an isocyanate or a chloroformate . For example, the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate could potentially yield “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate”.Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would be characterized by the presence of a carbamate group, a trifluoroethyl group, and a 5-chloro-2,4-dimethoxyphenyl group .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and a carbamic acid or its salt . The carbamic acid or its salt can then decompose to yield carbon dioxide and the corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would depend on its molecular structure. For example, the trifluoroethyl group could impart increased volatility and lipophilicity compared to ethyl or methyl groups .Scientific Research Applications
Insecticidal Selectivity : A study by Fahmy, Chiu, and Fukuto (1974) in the "Journal of agricultural and food chemistry" demonstrated the selective toxicity of N-substituted biscarbamoyl sulfides, related to 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate, as highly effective selective insecticides toxic to insects but substantially less so to mammals (Fahmy, Chiu, & Fukuto, 1974).
Chiral Stationary Phases in Liquid Chromatography : Research by Chankvetadze et al. (1997) in "Journal of Chromatography A" explored the use of similar compounds as chiral stationary phases for high-performance liquid chromatography (HPLC). These compounds showed excellent chiral recognition abilities, significantly modifying the polarities of the carbamate residues (Chankvetadze et al., 1997).
Synthesis of Trifluoroethylated Salts : Umemoto and Gotoh (1991) in the "Bulletin of the Chemical Society of Japan" synthesized various 2,2,2-trifluoroethyl onium triflates, demonstrating the practical application in the creation of trifluoromethylated olefins (Umemoto & Gotoh, 1991).
Development of Novel Polymers : Yin et al. (2005) in "Polymer" synthesized new fluorine-containing polyimides using a similar fluorinated aromatic diamine monomer. These polymers exhibited good solubility, thermal stability, and outstanding mechanical properties (Yin et al., 2005).
Organic Synthesis Applications : A study by Duan et al. (2016) in "Organic letters" utilized related compounds as a source of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes (Duan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNJYJUORFDXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.